1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine
Description
Synthesis Analysis
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine involves a series of reactions starting from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate and piperazine, leading to an improved one-pot synthesis process. This process yields the compound as an important intermediate in the preparation of anti-hypertensive agents, such as Doxazosin, showcasing its significance in pharmaceutical applications (Ramesh, Reddy, & Reddy, 2006).
Molecular Structure Analysis
The molecular structure of related compounds shows a notable structural similarity to norepinephrine, indicating a possible mechanism of action through alpha-1 adrenoceptor antagonism, which is characteristic of compounds within this class. These structures support the notion of charge-reinforced hydrogen bonding being crucial for binding to the receptor sites (Campbell et al., 1987).
Chemical Reactions and Properties
Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine have been synthesized to obtain new dual antidepressant drugs, indicating the versatility of this chemical structure in synthesizing compounds with desired pharmacological properties. These compounds show significant affinity for 5-HT(1A) receptors and serotonin reuptake inhibition (Silanes et al., 2004).
Physical Properties Analysis
The synthesis and characterization of various derivatives, including their crystal structure and magnetic properties, reveal the compound's adaptability in forming hybrid materials with potentially novel properties. These analyses contribute to understanding the physical characteristics that govern the behavior of these compounds in different environments (Khedhiri et al., 2016).
Chemical Properties Analysis
The compound and its derivatives have been explored for their antimicrobial and antioxidant activities, indicating their chemical reactivity and potential utility in various applications beyond their primary known functions. This aspect underlines the compound's chemical versatility and its potential for contributing to new therapeutic strategies (Mallesha & Mohana, 2011).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-7-17(16(15)2)22-10-12-23(13-11-22)21(24)20-14-25-18-8-3-4-9-19(18)26-20/h3-9,20H,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUYGPXLLGFSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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